2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a chloro-phenylquinazoline moiety and a furyl-dihydroquinazolinone core, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-phenylquinazoline-2-amine with a suitable furyl-containing aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the dihydroquinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furyl moiety can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as cancer cell apoptosis or bacterial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
Compared to other quinazoline derivatives, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features such as the presence of both chloro and furyl groups. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H18ClN5O2 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H18ClN5O2/c27-17-8-9-20-18(13-17)24(15-5-2-1-3-6-15)31-26(29-20)32-25-28-14-19-21(30-25)11-16(12-22(19)33)23-7-4-10-34-23/h1-10,13-14,16H,11-12H2,(H,28,29,30,31,32) |
InChI Key |
QNAGJSOPTVLJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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